Cefquinome
Description
Historical Context of Fourth-Generation Cephalosporins in Veterinary Medicine
The evolution of cephalosporins has seen the development of four distinct generations, each with expanded spectrums of activity and increased resistance to beta-lactamase enzymes. While earlier generations of cephalosporins were used in both human and veterinary medicine, the development of some third and fourth-generation cephalosporins focused specifically on veterinary applications. Cefquinome (B211414) is a prime example of this, being developed solely for veterinary use. nih.govnih.govasm.orgresearchgate.net Fourth-generation cephalosporins, including this compound, were designed to offer an extended spectrum of activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae that produce extended-spectrum ß-lactamases (ESBLs), while also maintaining or improving activity against Gram-positive organisms. uzh.ch This development was crucial in addressing the increasing challenge of antibiotic resistance in veterinary pathogens.
Significance of this compound as a Veterinary-Specific Antimicrobial Agent
This compound holds particular significance due to its exclusive development and use in veterinary medicine. nih.govnih.govasm.orgresearchgate.netmdpi.com This veterinary-specific focus allowed for its properties to be tailored to the common bacterial pathogens encountered in livestock and other animals. Its chemical structure, an aminothiazolyl cephalosporin (B10832234), contributes to its broad spectrum of activity and stability against many beta-lactamases produced by clinically important bacteria. researchgate.netfrontiersin.orgfrontiersin.orgpvj.com.pk This stability is a key advantage in combating resistant bacterial strains that can hydrolyze earlier generations of cephalosporins. frontiersin.orgfrontiersin.org The amphoteric nature of this compound is also noted as potentially promoting rapid penetration of biological membranes, contributing to improved bioavailability. frontiersin.org
Overview of this compound's Role in Bacterial Infection Management in Animal Populations
This compound is widely used for the treatment of a variety of bacterial infections in animal populations, including cattle, pigs, and horses. nih.govmdpi.comwikipedia.orgadvacarepharma.commsd-animal-health.co.in Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria makes it a valuable tool for veterinarians. mdpi.comadvacarepharma.comresearchgate.net
Key areas where this compound plays a significant role include:
Respiratory Diseases: Effective against pathogens like Pasteurella multocida and Mannheimia haemolytica in cattle and pigs, and Streptococcus equi subsp. zooepidemicus in horses. nih.govnih.govmdpi.commsd-animal-health.co.in
Mastitis: Used for the treatment of acute mastitis, particularly those involving E. coli and Staphylococcus and Streptococcus species in cattle. nih.govfrontiersin.orgwikipedia.orgadvacarepharma.commsd-animal-health.co.innih.govcabidigitallibrary.org
Septicemia: Indicated for E. coli septicaemia in calves and foals. nih.govmdpi.comwikipedia.orgmsd-animal-health.co.in
Digital Dermatitis and Foot Rot: Used for the treatment of these conditions in cattle. nih.govnih.govwikipedia.orgmsd-animal-health.co.in
Mastitis-Metritis-Agalactia (MMA) Syndrome: Employed in sows for infections involving E. coli, Staphylococcus, and Streptococcus species. nih.govwikipedia.orgmsd-animal-health.co.in
Research findings highlight the in vitro activity of this compound against a broad spectrum of pathogens relevant to veterinary medicine. Studies have investigated its pharmacokinetic and pharmacodynamic properties in various animal species to optimize treatment strategies. nih.govmdpi.comfrontiersin.orgfrontiersin.orgpvj.com.pkfrontiersin.orgresearchgate.net For instance, studies have examined the relationship between this compound PK/PD parameters and its efficacy against Staphylococcus aureus and Escherichia coli in animal models. asm.orgmdpi.comnih.gov Data indicates high antibacterial activity in vitro against nearly all tested strains, often comparable to other cephalosporins like cefpirome (B1668871) and cefotaxime (B1668864). wikipedia.org Its high in vitro activity is reflected in high in vivo efficacy in experimental infection models, such as mouse models of septicaemia where it demonstrated high therapeutic efficacy. wikipedia.org
Research findings often involve determining minimum inhibitory concentrations (MICs) for various bacterial strains to assess this compound's potency. For example, studies have shown varying MIC values for Staphylococcus aureus, Streptococcus species, and Escherichia coli isolated from cows. frontiersin.org Pharmacokinetic studies in different animals like cattle, horses, pigs, and sheep provide data on absorption, distribution, metabolism, and excretion, which is essential for understanding drug behavior in the body and informing treatment approaches. nih.govpvj.com.pkeuropa.eu
While dosage and administration details are excluded as per instructions, research often focuses on the relationship between drug concentration over time and bacterial killing, utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling to understand the efficacy of different exposures. nih.govasm.orgmdpi.comnih.gov Studies have evaluated PK/PD indices like the percentage of time that the drug concentration remains above the MIC (%T>MIC) as a predictor of efficacy for time-dependent antibiotics like this compound. asm.orgresearchgate.net
| Bacterial Species | Animal Species | Source of Isolation | In vitro Activity (e.g., MIC range) | Relevant Study |
| Escherichia coli | Foals | Septicemia | Sensitive | Ex Vivo PK/PD Integration Model mdpi.com |
| Streptococcus equi subsp. zooepidemicus | Horses | Respiratory infection | Sensitive | Ex Vivo PK/PD Integration Model mdpi.com |
| Pasteurella multocida | Cattle, Pigs | Respiratory disease | Sensitive | MSD Animal Health India msd-animal-health.co.in, PubMed nih.gov |
| Mannheimia haemolytica | Cattle | Respiratory disease | Sensitive | MSD Animal Health India msd-animal-health.co.in, PubMed nih.gov |
| Staphylococcus aureus | Cattle | Mastitis, Septicemia | MICs vary frontiersin.org | PK/PD Integration for Dose Optimization nih.govfrontiersin.org |
| Streptococcus suis | Pigs | Respiratory tract, Meningitis | Sensitive | MSD Animal Health India msd-animal-health.co.in |
| Actinobacillus pleuropneumoniae | Pigs | Respiratory tract | Sensitive | MSD Animal Health India msd-animal-health.co.in |
| Haemophilus parasuis | Pigs | Respiratory tract | Sensitive | MSD Animal Health India msd-animal-health.co.in |
This table illustrates the range of pathogens against which this compound has shown activity in veterinary contexts, as discussed in the research findings.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H24N6O5S2 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33)/b27-16+/t17-,21-/m1/s1 |
InChI Key |
YWKJNRNSJKEFMK-KJXIDEHUSA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
cefquinome Hoe 111 Hoe-111 HR 111V HR-111V |
Origin of Product |
United States |
Mechanisms of Antimicrobial Action and Stability of Cefquinome
Elucidation of Cefquinome's Interaction with Bacterial Cell Wall Synthesis Pathways
The primary mechanism of action for This compound (B211414), like other β-lactam antibiotics, is the inhibition of bacterial cell wall synthesis. youtube.comnih.gov The bacterial cell wall, a rigid structure composed of peptidoglycan, is crucial for maintaining the cell's shape and protecting it from osmotic stress. veterinaria.unsa.ba By disrupting the synthesis of this essential structure, this compound compromises the bacterium's structural integrity, ultimately leading to cell death. youtube.combiomol.com
This compound exerts its inhibitory effect by targeting and binding to Penicillin-Binding Proteins (PBPs). youtube.comnih.gov PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. veterinaria.unsa.babiomol.com Their function is to catalyze the cross-linking of peptide chains within the peptidoglycan matrix, a process that provides the cell wall with its strength and rigidity. biomol.commicrobenotes.com
This compound's molecular structure mimics the D-Ala-D-Ala moiety of the natural substrate for these enzymes. microbenotes.com This structural similarity allows it to bind to the active site of PBPs, forming a stable acyl-enzyme complex. biomol.com This binding effectively inactivates the PBP, halting the transpeptidation process and preventing the formation of new, functional peptidoglycan. veterinaria.unsa.banih.gov The affinity of this compound for various PBPs contributes to its broad spectrum of activity against different bacterial species. nih.gov
The inhibition of peptidoglycan synthesis by this compound initiates a cascade of events that culminates in bacterial cell lysis. youtube.comveterinaria.unsa.ba As the bacterium continues to grow and divide, it relies on the coordinated action of synthetic enzymes (like PBPs) and autolytic enzymes (autolysins) to remodel the cell wall. By inactivating PBPs, this compound disrupts this delicate balance. veterinaria.unsa.ba
Without the ability to synthesize and incorporate new peptidoglycan, the cell wall weakens at points of growth. biomol.com The continued activity of autolysins, coupled with the high internal osmotic pressure of the bacterial cell, creates defects in the compromised cell wall. veterinaria.unsa.banih.gov This leads to the formation of bulges on the cell surface as the cytoplasmic membrane protrudes through the weakened areas. nih.gov Ultimately, these structural failures result in the rupture of the cell membrane and the release of cellular contents, causing cell death. biomol.comnih.gov
Enzymatic Stability Against Beta-Lactamases
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic's core β-lactam ring. biomol.comfrontiersin.org this compound's chemical structure, however, confers significant stability against many of these enzymes. plos.orgmdpi.com
This compound demonstrates marked resistance to hydrolysis by common β-lactamases, whether they are encoded on the bacterial chromosome or on mobile genetic elements like plasmids. plos.orgnih.govnih.gov Plasmids are a significant concern as they can transfer resistance genes between different bacterial species. frontiersin.org The introduction of a methoxyimino-aminothiazolyl moiety into this compound's acyl side chain is a key structural feature that enhances its stability against these enzymes. nih.gov This resistance allows this compound to remain active against bacteria that have acquired resistance to earlier-generation cephalosporins through β-lactamase production. plos.orgnih.gov
AmpC β-lactamases are a specific group of Class C enzymes that can be chromosomally or plasmid-encoded and confer resistance to many cephalosporins. nih.govnih.govnih.gov Unlike many other cephalosporins, this compound maintains stability and activity in the presence of AmpC enzymes. mdpi.com Cefepime, another fourth-generation cephalosporin (B10832234), is also noted for its stability against AmpC hydrolysis due to the formation of a stable acyl enzyme complex and its ability to rapidly cross the bacterial outer membrane. nih.govmdpi.com This characteristic is crucial for treating infections caused by problematic pathogens such as Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, which can express inducible chromosomal AmpC genes. nih.govnih.gov
Bacterial Permeability Considerations for this compound Uptake
For a β-lactam antibiotic to reach its PBP targets in Gram-negative bacteria, it must first cross the outer membrane. nih.govgardp.org This membrane acts as a formidable permeability barrier. gardp.org this compound's chemical structure includes both a positive and a negative charge, making it a zwitterion. researchgate.net This zwitterionic property is thought to facilitate its rapid penetration across biological membranes, including the porin channels of the bacterial outer wall. researchgate.net This enhanced permeability allows the drug to reach the periplasmic space where the PBPs are located more efficiently, contributing to its potent antibacterial activity. researchgate.net
Data Tables
Table 1: Key Mechanisms of this compound
| Feature | Description | Reference |
|---|---|---|
| Primary Target | Penicillin-Binding Proteins (PBPs) | youtube.comnih.gov |
| Molecular Action | Inhibits transpeptidase activity, blocking peptidoglycan cross-linking. | veterinaria.unsa.babiomol.com |
| Result of Action | Weakens the bacterial cell wall, leading to osmotic lysis and cell death. | youtube.combiomol.comnih.gov |
| Key Resistance Feature | High stability against hydrolysis by chromosomal and plasmid-encoded β-lactamases. | plos.orgnih.govnih.gov |
| Permeability Factor | Zwitterionic structure facilitates rapid penetration of the bacterial outer membrane. | researchgate.net |
Table 2: this compound's Stability Against β-Lactamase Types
| β-Lactamase Type | Origin | This compound Stability | Reference |
|---|---|---|---|
| Common β-Lactamases | Chromosomal | Stable | plos.orgnih.gov |
| Common β-Lactamases | Plasmid-Encoded | Stable | plos.orgnih.gov |
| AmpC-Type | Chromosomal or Plasmid-Encoded | Stable | mdpi.com |
Pharmacokinetic and Pharmacodynamic Pk/pd Profiling of Cefquinome in Animal Models and Veterinary Species
Cefquinome (B211414) Disposition Kinetics Across Diverse Animal Species
The movement and fate of this compound within the body are critical determinants of its therapeutic efficacy. These processes—absorption, distribution, metabolism, and excretion—collectively define the drug's pharmacokinetic profile.
Absorption Characteristics and Bioavailability Studies in Various Domestic Animals
In cattle , particularly calves, intramuscular administration results in rapid absorption, with peak plasma concentrations (Cmax) of 5.79 ± 0.35 μg/mL being reached at a Tmax of 1.10 ± 0.17 hours. ijcmas.com A similar rapid absorption is observed in buffalo calves , where a Cmax of 6.93 ± 0.58 μg/ml is achieved in just 0.5 hours. nih.gov
Studies in pigs have shown a bioavailability of 85.13 ± 9.93% after IM injection. camelsandcamelids.com In piglets , the absorption half-life (t½Ka) after intramuscular injection is approximately 0.41 hours. researchgate.net
For small ruminants, the data indicates good absorption. In sheep , bioavailability following IM administration is reported to be 89.31 ± 6.06 %. camelsandcamelids.com Following intramuscular injection in sheep, the absorption half-life was 0.76 ± 0.036 h. nih.govGoats exhibit an absorption half-life of 0.73 ± 0.016 h after the same administration route. nih.gov
In horses , specifically foals, intramuscular administration leads to a Cmax of 0.89 μg/mL at a Tmax of 2.16 hours, with an absolute bioavailability of 43.86%. mdpi.com
Rabbits also demonstrate rapid absorption, with an absorption half-life of 0.28 ± 0.02 h after IM injection. ijcmas.com Similarly, in ducks , a rapid absorption half-life of 0.12 h has been reported. nih.gov
Interactive Table: this compound Absorption and Bioavailability in Domestic Animals
| Species | Administration Route | Cmax (μg/mL) | Tmax (h) | Bioavailability (F%) | Absorption Half-life (t½Ka) (h) |
|---|---|---|---|---|---|
| Cattle (Calves) | IM | 5.79 ± 0.35 | 1.10 ± 0.17 | - | 0.25 ± 0.04 |
| Buffalo Calves | IM | 6.93 ± 0.58 | 0.5 | - | 0.16 ± 0.05 |
| Pigs | IM | - | - | 85.13 ± 9.93 | - |
| Piglets | IM | - | - | - | 0.41 |
| Sheep | IM | 1.80 ± 0.09 | - | 89.31 ± 6.06 | 0.76 ± 0.036 |
| Goats | IM | 1.88 ± 0.10 | 1.59±0.0038 | - | 0.73 ± 0.016 |
| Horses (Foals) | IM | 0.89 | 2.16 | 43.86 | - |
| Rabbits | IM | - | - | - | 0.28 ± 0.02 |
| Ducks | IM | - | - | - | 0.12 |
Distribution Dynamics in Animal Tissues and Biological Fluids
This compound's distribution profile indicates its ability to penetrate various bodily tissues and fluids, which is essential for treating localized infections. The volume of distribution at steady state (Vss) provides an indication of the extent of this distribution.
In camels, the apparent volume of distribution at steady state (Vss) was found to be 0.27 ± 0.02 L/kg. camelsandcamelids.com For beagle dogs, the Vss was reported as 0.30 L/kg. nih.gov
One of the most significant areas of distribution for treating bovine mastitis is the milk . Following intramammary administration in lactating cows, this compound concentrations in milk can reach a Cmax of 1.55 ± 0.21 mg/mL. frontiersin.org Another study in cows reported peak milk concentrations of 51,786.35 ± 11,948.4 ng/mL and 59,763.7 ± 8,403.2 ng/mL for two different formulations. frontiersin.org Research has shown that after intramammary administration, the concentration of this compound in the glandular tissue decreases as the distance from the teat increases. nih.gov
Penetration into the lung interstitial fluid , specifically the pulmonary epithelial lining fluid (PELF), is crucial for respiratory infections. In horses, after intravenous administration, the ratio of the area under the curve (AUC) in PELF to the AUC in plasma was 0.33, indicating partial penetration into the lung lining fluid. nih.gov
Regarding placental transfer , studies in pregnant goats indicate that this compound achieves concentrations in the placental cotyledon, amniotic fluid, and fetal serum that suggest minimal penetration across the placental barrier. nih.gov
The protein binding of this compound is generally low, which facilitates its distribution into tissues. In vitro studies have shown protein binding to be approximately 15.65% in sheep and 14.42% in goats. nih.gov In turkeys, the in vitro protein binding ranged from 10% to 13%. nih.gov
Elimination Half-Life and Clearance Rates in Animal Physiological Systems
The elimination half-life (t½β) and clearance rate (Cl) of this compound are key parameters that determine the dosing interval. These values show considerable variation among different species.
In cattle , the elimination half-life has been reported to be 2.1 hours. nih.gov Calves show a t½β of 2.12 ± 0.13 h. ijcmas.com In buffalo calves , the elimination half-life is longer, at 3.73 ± 0.10 hours. nih.gov
For pigs , the half-life is approximately 1.2 hours. nih.gov In piglets , a longer elimination half-life of 4.36 ± 2.35 h has been observed. ijcmas.com
Sheep exhibit a comparatively shorter elimination half-life of 0.78 hours, while in another study, a much longer half-life of 9.03 ± 0.89 h was reported after repeated intramuscular injections. nih.govnih.gov In goats , a similarly long elimination half-life of 10.14 ± 1.42 h was noted under a similar repeated dosing regimen. nih.gov The total body clearance for goats was 0.29 L/kg/hr. nih.gov
In horses , the elimination half-life is around 2.32 hours. frontiersin.orgnih.gov Foals exhibit a t½β of 4.16 h after intramuscular administration and 2.35 h after intravenous administration, with a clearance rate of 0.15 L/h/kg and 0.09 L/h/kg, respectively. mdpi.com
Rabbits have a short elimination half-life of approximately 0.72 hours. nih.gov The elimination half-life of this compound in healthy rabbits was 0.72 hr, which was significantly lower in rabbits infected with Pasteurella multocida (0.48 hr). nih.gov
Interactive Table: this compound Elimination Half-Life and Clearance in Various Species
| Species | Elimination Half-Life (t½β) (h) | Clearance Rate (Cl) |
|---|---|---|
| Cattle | 2.1 | - |
| Cattle (Calves) | 2.12 ± 0.13 | - |
| Buffalo Calves | 3.73 ± 0.10 | - |
| Pigs | 1.2 | - |
| Piglets | 4.36 ± 2.35 | - |
| Sheep | 0.78 / 9.03 ± 0.89 | - |
| Goats | 10.14 ± 1.42 | 0.29 L/kg/hr |
| Horses | 2.32 | - |
| Horses (Foals) | 4.16 (IM), 2.35 (IV) | 0.15 L/h/kg (IM), 0.09 L/h/kg (IV) |
| Rabbits | 0.72 | - |
Influence of Physiological States on this compound Pharmacokinetics
Physiological conditions such as pregnancy and lactation can alter the pharmacokinetic profile of drugs. In goats , pregnancy was found to significantly increase the absorption rate constant and the volume of the central compartment, while it reduced bioavailability, clearance, and the intercompartmental clearance. nih.gov Lactation, on the other hand, significantly increased the volume of the central compartment. nih.gov These findings suggest that dosage adjustments may be necessary in pregnant and lactating animals to maintain therapeutic efficacy.
Pharmacodynamic Characterization of this compound Antimicrobial Activity
The pharmacodynamics of an antibiotic describe the relationship between drug concentration and its antimicrobial effect. For this compound, a key characteristic is its time-dependent bactericidal action.
Post-Antibiotic Effect (PAE) and Post-Antibiotic Sub-MIC Effect (PA SME) in Specific Pathogen-Animal Interactions
In a neutropenic mouse thigh infection model using Staphylococcus aureus (ATCC 29213), this compound demonstrated a significant in vivo PAE of 2.9 hours. nih.govasm.org This effect was observed after administering a dose that maintained serum concentrations above the Minimum Inhibitory Concentration (MIC) for 3.6 hours, resulting in a bacterial reduction of 0.9 ± 0.03 log₁₀ CFU/thigh. nih.gov In vitro studies involving S. aureus have also confirmed that this compound produces PAEs that increase with both higher concentrations and longer exposure times. nih.govresearchgate.net
Studies on equine pathogens have revealed varying PAE durations. Against streptococci, this compound exhibited a PAE ranging from 0.5 to 10 hours. researchgate.net Conversely, no PAE was observed for Escherichia coli in the same study. researchgate.net In a catheter-associated biofilm infection model in mice, this compound produced much shorter PAEs against biofilm cells of S. aureus compared to their planktonic counterparts, with less than 1 hour of PAE observed for biofilm cells across a range of doses. nih.gov
The Post-Antibiotic Sub-MIC Effect (PA SME) describes the impact on bacterial growth when organisms previously exposed to an antibiotic are subsequently exposed to concentrations below the MIC. Research on equine pathogens has shown that this compound induces a notable PA SME. For streptococci, a PA SME lasting from 3.3 to over 24 hours was recorded, which included a killing effect. researchgate.net For E. coli, the PA SME was observed to last between 0.5 and 13.9 hours. researchgate.net
| Pathogen | Animal/Model | PAE Duration (hours) | PA SME Duration (hours) | Source(s) |
| Staphylococcus aureus | Neutropenic Mouse Thigh | 2.9 (in vivo) | Not Reported | nih.govasm.org |
| Staphylococcus aureus | In vitro | Increases with concentration and exposure time | Not Reported | nih.govresearchgate.net |
| Staphylococcus aureus (Biofilm) | Mouse Catheter Model | < 1 (in vivo) | Not Reported | nih.gov |
| Streptococci | Equine Pathogens (in vitro) | 0.5 - 10 | 3.3 to >24 | researchgate.net |
| Escherichia coli | Equine Pathogens (in vitro) | None Observed | 0.5 - 13.9 | researchgate.net |
Inoculum Size Effects on this compound Efficacy in Animal Infection Models
The initial bacterial load, or inoculum size, at the site of infection can significantly influence the efficacy of an antimicrobial agent. Studies on this compound have demonstrated that its antibacterial activity can be diminished in the presence of a high bacterial concentration.
In an ex vivo study modeling bovine mastitis caused by Staphylococcus aureus, the initial bacterial concentration had a substantial impact on the antibacterial effect of this compound. frontiersin.org The bactericidal effect was observed to be weaker when the initial inoculum was increased from 10⁶ CFU/mL to 10⁸ CFU/mL. frontiersin.org This effect was also reflected in the PK/PD modeling, where the linear correlation between the AUC₀₋₂₄/MIC ratio and the antimicrobial effect was stronger for the lower inoculum (R² = 0.91) compared to the higher inoculum (R² = 0.84). frontiersin.org
Similarly, an ex vivo pharmacokinetic/pharmacodynamic model against Escherichia coli in foals showed a clear inoculum size effect. mdpi.comnih.gov At an initial bacterial concentration of 10⁶ CFU/mL, this compound demonstrated bactericidal activity at a concentration equivalent to 2 times the MIC. mdpi.comnih.gov However, when the initial inoculum was increased to 10⁷ CFU/mL, the minimum concentration required to achieve a bactericidal effect rose to 4 times the MIC. mdpi.comnih.gov
These findings underscore the importance of considering the bacterial density at the infection site when evaluating the potential efficacy of this compound and developing treatment regimens.
| Pathogen | Animal/Model | Inoculum Size 1 (CFU/mL) | Required Concentration for Bactericidal Effect (vs. MIC) | Inoculum Size 2 (CFU/mL) | Required Concentration for Bactericidal Effect (vs. MIC) | Source(s) |
| Staphylococcus aureus | Bovine Mastitis (ex vivo) | 1 x 10⁶ | Weaker bactericidal effect at higher inoculum | 1 x 10⁸ | Weaker bactericidal effect at higher inoculum | frontiersin.org |
| Escherichia coli | Foals (ex vivo) | 1 x 10⁶ | 2x MIC | 1 x 10⁷ | 4x MIC | mdpi.comnih.gov |
PK/PD Modeling and Integration for Rational Regimen Development in Veterinary Research
Application of PK/PD Surrogate Markers (e.g., AUC/MIC, T>MIC) in Animal Models
Pharmacokinetic/Pharmacodynamic (PK/PD) surrogate markers are used to predict the microbiological efficacy of an antibiotic. For this compound, a time-dependent antibiotic, the two most frequently evaluated indices are the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). mdpi.com
In a neutropenic mouse thigh infection model with S. aureus, %T>MIC was identified as the PK/PD index that best described the efficacy of this compound. nih.govasm.org Similarly, in a murine mastitis model against Streptococcus agalactiae, %T>MIC showed the strongest correlation with antibacterial effect (R² = 0.9863), although AUC/MIC also had a high correlation (R² = 0.9582). plos.org
However, in certain infection models, the use of %T>MIC can be limited. For instance, in a mouse model of S. aureus mastitis, %T>MIC was generally 100% due to drug distribution characteristics, making AUC₀₋₂₄/MIC a more appropriate parameter to describe efficacy. researchgate.netfrontiersin.org An ex vivo model of bovine mastitis also selected AUC₀₋₂₄h/MIC as the optimal PK/PD index. frontiersin.org In a catheter-related biofilm infection model, the best correlated parameters were the duration that the free drug level exceeded the MIC (fT>MIC) for planktonic cells and the duration it exceeded the minimal biofilm inhibitory concentration (fT>MBIC) for biofilm cells. nih.gov
The magnitude of these PK/PD indices required for different levels of bacterial killing varies depending on the pathogen, infection model, and desired outcome (e.g., bacteriostasis vs. bactericidal action).
Predictive Modeling for Antimicrobial Efficacy in Specific Animal Infections
Predictive modeling, primarily using the inhibitory sigmoid Emax model, is a cornerstone of PK/PD analysis for this compound. This approach establishes a quantitative relationship between the magnitude of a PK/PD surrogate marker and the observed antibacterial effect, allowing for the determination of specific target values needed for successful therapeutic outcomes.
In a neutropenic mouse thigh infection model against seven S. aureus isolates, the Emax model was used to estimate the %T>fMIC values associated with different levels of bacterial reduction. nih.gov The values for net bacterial stasis, a 0.5-log₁₀ CFU reduction, and a 1-log₁₀ CFU reduction were determined to be in the ranges of 30.28-36.84%, 34.38-46.70%, and 43.50-54.01%, respectively. nih.gov
For bovine mastitis caused by S. aureus, an ex vivo model determined the AUC₀₋₂₄/MIC ratios required for a bactericidal effect (defined as a 3-log reduction). frontiersin.org These values were dependent on the initial inoculum size, with targets of 8,638, 1,397, and 3,851 for an inoculum of 10⁶ CFU/mL, and higher values of 12,266, 2,295, and 5,337 for an inoculum of 10⁸ CFU/mL for three different strains. frontiersin.org In a separate mouse mastitis model for S. aureus, the AUC₀₋₂₄/MIC target to achieve a 1.8 log CFU/gland reduction was 137.43 h. plos.org
In a murine mastitis model against Streptococcus agalactiae, the inhibitory sigmoid Emax model established that %T>MIC values of 31%, 47%, and 81% were required to achieve 0.5-log₁₀, 1-log₁₀, and 2-log₁₀ CFU/mammary gland reductions, respectively. plos.org
Modeling for septicemia in cattle caused by S. aureus established that AUC₀₋₂₄/MIC ratios for bacteriostasis, bactericidal action, and virtual bacterial eradication were 29.71, 51.97, and 67.51, respectively. nih.gov These predictive models are crucial for translating PK/PD data into clinically relevant dosing strategies.
| Pathogen | Animal/Model | PK/PD Index | Bacteriostatic Target | Bactericidal Target | Bacterial Eradication Target | Source(s) |
| Staphylococcus aureus | Neutropenic Mouse Thigh | %T>fMIC | 30.28% - 36.84% | 43.50% - 54.01% (1-log reduction) | Not Reported | nih.gov |
| Staphylococcus aureus | Cattle Septicemia | AUC₀₋₂₄/MIC | 29.71 | 51.97 | 67.51 | nih.gov |
| Staphylococcus aureus | Bovine Mastitis (ex vivo, 10⁶ CFU/mL inoculum) | AUC₀₋₂₄/MIC | Not Reported | 1,397 - 8,638 (3-log reduction) | Not Reported | frontiersin.org |
| Staphylococcus aureus | Bovine Mastitis (ex vivo, 10⁸ CFU/mL inoculum) | AUC₀₋₂₄/MIC | Not Reported | 2,295 - 12,266 (3-log reduction) | Not Reported | frontiersin.org |
| Streptococcus agalactiae | Murine Mastitis | %T>MIC | Not Reported | 47% (1-log reduction), 81% (2-log reduction) | Not Reported | plos.org |
Dose Optimization Strategies Derived from PK/PD Studies in Animal Cohorts
A primary goal of PK/PD modeling is to inform the development of rational and optimized dosing regimens that maximize therapeutic success while potentially minimizing the risk of resistance development. By integrating the pharmacokinetic properties of this compound in a target animal species with the pharmacodynamic targets determined for a specific pathogen, researchers can simulate and propose effective dosages.
For the treatment of septicemia caused by S. aureus in cattle, PK/PD modeling was used to estimate the required doses for different therapeutic endpoints. nih.gov Based on the AUC₀₋₂₄/MIC targets and incorporating the PAE, the study calculated that doses of 3.6 mg/kg, 6.4 mg/kg, and 8.3 mg/kg would be required to achieve bacteriostatic, bactericidal, and bacterial eradication responses, respectively, over a 24-hour dosing interval. nih.gov Further simulations suggested that a dosage of 2 mg/kg every 12 hours for three days would be expected to achieve bactericidal activity. nih.govresearchgate.net
In the context of bovine mastitis due to S. aureus, Monte Carlo simulations were employed using PK data from cows and PD targets derived from a mouse mastitis model. frontiersin.org This analysis predicted that a clinical regimen of three infusions of 75 mg per quarter every 12 hours could achieve a 76.67% cure rate. frontiersin.org Another study on bovine mastitis utilized an ex vivo PK/PD model and population dose prediction, concluding that a dose of 55 mg/gland every 12 hours would be sufficient to achieve a 90% target attainment rate for a bactericidal effect against S. aureus. frontiersin.org
For E. coli infections in foals, an ex vivo PK/PD model was used to calculate optimal doses. nih.gov The study determined that intramuscularly administered this compound doses of 1.10 mg/kg, 1.66 mg/kg, and 2.28 mg/kg were required to achieve bacteriostatic effects, bactericidal effects, and bacterial elimination, respectively. nih.gov
These examples highlight how PK/PD integration serves as a powerful tool for moving beyond empirical dosing to a more evidence-based approach for dose optimization in veterinary medicine.
Antimicrobial Spectrum and in Vitro/in Vivo Efficacy Studies of Cefquinome in Veterinary Pathogens
Susceptibility Profiles of Veterinary Bacterial Pathogens to Cefquinome (B211414)
The susceptibility of bacterial pathogens to this compound is typically assessed through the determination of minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). These values provide a quantitative measure of the drug's potency against specific bacterial isolates.
MIC is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism after incubation, while MBC is the lowest concentration that results in a 99.9% reduction in bacterial viability. nih.govplos.org Studies have reported varying MIC and MBC values for this compound against different veterinary pathogens, depending on the bacterial species, origin of the isolate, and testing methodology.
For Escherichia coli, reported MIC values for this compound range from <0.006 to 1 µg/mL. makhillpublications.coekb.eg MBC values for E. coli have been reported as 1 µg/mL and >128 µg/mL in different studies. ekb.eg Against Klebsiella pneumoniae, MIC values between 0.03 and 0.5 µg/mL have been observed. makhillpublications.co One study reported an MIC of ≤ 0.125 µg/mL for K. pneumoniae. ekb.eg
For Staphylococcus aureus, MIC values of 0.25 and 0.5 µg/mL in culture medium and serum have been reported for specific strains. nih.gov The MIC for S. aureus ATCC 29213 was reported as 0.5 µg/mL. plos.org MBC values for S. aureus were 0.5 µg/mL in culture medium and 0.25 µg/mL in serum for the tested strains. nih.gov
Against Streptococcus agalactiae, the MIC of this compound was found to be 0.03 µg/mL, with an MBC of 0.06 µg/mL for one tested strain. plos.org For Streptococcus suis, MIC values ranged from 0.06 to 0.25 µg/mL, with MIC50 and MIC90 values of 0.06 and 0.25 µg/mL, respectively. mdpi.com The MBC values for S. suis were 0.125 µg/mL in vitro and 0.25 µg/mL ex vivo for a highly virulent strain. mdpi.com
Regarding Haemophilus parasuis, MIC values ranged from 0.125 to 1 µg/mL, with MIC50 and MIC90 values of 0.125 and 1 µg/mL, respectively. nih.gov The MIC and MBC of this compound against H. parasuis HPS42 were 1 and 2 µg/mL in TSB and 0.5 and 1 µg/mL in serum. nih.gov
This compound exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria that are significant in veterinary medicine. mdpi.comasm.orgmakhillpublications.conih.govekb.egnih.govuni.lusigmaaldrich.comcabidigitallibrary.orgusamvcluj.rofrontiersin.orgmdpi.comuliege.be This broad activity makes it a valuable option for treating diverse bacterial infections in animals.
This compound demonstrates good activity against Staphylococcus species, including Staphylococcus aureus. europa.euplos.orgekb.egusamvcluj.rofrontiersin.orgcabidigitallibrary.orgnih.gov S. aureus is a significant pathogen in veterinary medicine, causing infections such as mastitis. plos.orgfrontiersin.org Most S. aureus isolates from bovine mastitis have been reported to be susceptible to this compound. plos.org Studies have shown that this compound has antibacterial activity against both methicillin-resistant and methicillin-susceptible S. aureus. asm.org In vitro susceptibility assays of S. aureus isolates from clinical mastitis in cattle showed MIC50 and MIC90 values of 0.5 and 2 µg/mL in MH broth, and 1 and 2 µg/mL in milk. frontiersin.org Another study reported a low resistance rate of Staphylococcus spp. isolates from mastitic cases in Romanian buffaloes to this compound (2.40%). mdpi.com
This compound is active against Streptococcus species, including Streptococcus agalactiae and Streptococcus equi subsp. zooepidemicus. makhillpublications.coekb.egmdpi.comusamvcluj.rofrontiersin.org S. agalactiae is a cause of mastitis in cattle. researchgate.net Studies have investigated the activity of this compound against S. agalactiae in murine mastitis models. plos.orgresearchgate.net Streptococcus equi subsp. zooepidemicus is a significant cause of respiratory infections in horses. mdpi.comnih.gov this compound is used for the treatment of respiratory infections caused by S. equi subsp. zooepidemicus in foals. mdpi.comnih.gov this compound has shown high activity against streptococci, with a reported MIC90 of 0.032 µg/mL. researchgate.net
This compound is active against members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella pneumoniae. makhillpublications.coekb.eguni.lusigmaaldrich.comcabidigitallibrary.orgusamvcluj.rofrontiersin.orgcabidigitallibrary.org E. coli can cause sepsis and mastitis in animals. mdpi.comwikipedia.orgdefra.gov.uk this compound is utilized for the treatment of septicemia induced by E. coli in foals and acute E. coli mastitis in cattle. mdpi.comwikipedia.orgdefra.gov.uk While this compound shows activity against E. coli, some studies indicate increasing resistance in certain regions. mdpi.com Klebsiella pneumoniae is also a relevant veterinary pathogen. nih.gov this compound has demonstrated excellent activity against Enterobacteriaceae with reported MIC90 values ranging from ≤ 0.12 to 2.0 µg/mL. ekb.eg All tested Proteus mirabilis strains showed complete susceptibility to this compound. uliege.be
This compound is effective against bacteria belonging to the Pasteurellaceae family, such as Pasteurella multocida, Haemophilus parasuis, and Actinobacillus pleuropneumoniae. cabidigitallibrary.orgfrontiersin.org These pathogens are commonly involved in respiratory diseases in livestock. hpra.iewikipedia.orgdefra.gov.ukchvm.net this compound is indicated for the treatment of bacterial infections of the lungs and respiratory tract in pigs caused by P. multocida, H. parasuis, and A. pleuropneumoniae. hpra.iewikipedia.orgdefra.gov.uk Its efficacy against these pathogens is supported by low minimum inhibitory concentrations observed in in vitro studies. frontiersin.orgresearchgate.net
Data Tables
Below are interactive tables summarizing some of the reported MIC and MBC values for this compound against selected veterinary pathogens.
| Bacterial Species | MIC Range (µg/mL) | MBC Range (µg/mL) | Source(s) |
| Escherichia coli | <0.006 - 1 | 1, >128 | makhillpublications.coekb.eg |
| Klebsiella pneumoniae | 0.03 - 0.5, ≤ 0.125 | Not specified | makhillpublications.coekb.eg |
| Staphylococcus aureus | 0.25 - 0.5 | 0.25 - 0.5 | nih.govplos.org |
| Streptococcus agalactiae | 0.03 | 0.06 | plos.org |
| Streptococcus suis | 0.06 - 0.25 | 0.125 - 0.25 | mdpi.com |
| Haemophilus parasuis | 0.125 - 1 | 1 - 2 | nih.gov |
| Pasteurella multocida | ≤ 0.063 | Not specified | hpra.ie |
| Actinobacillus pleuropneumoniae | Low MICs reported | Not specified | frontiersin.orgresearchgate.net |
Note: MIC and MBC values can vary depending on the specific strain, inoculum size, testing method, and growth medium used.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Staphylococcus aureus (in MH broth) | 0.5 | 2 | frontiersin.org |
| Staphylococcus aureus (in milk) | 1 | 2 | frontiersin.org |
| Streptococcus suis | 0.06 | 0.25 | mdpi.com |
| Haemophilus parasuis | 0.125 | 1 | nih.gov |
| Enterobacteriaceae | ≤ 0.12 | 2.0 | ekb.eg |
| Streptococci | Not specified | 0.032 | researchgate.net |
| Actinobacillus equuli | Not specified | 0.016 | researchgate.net |
Note: MIC50 and MIC90 represent the minimum inhibitory concentrations at which 50% and 90% of the isolates are inhibited, respectively.
Detailed Research Findings
In vitro time-kill studies have shown that this compound exhibits time-dependent killing activity. asm.orgnih.gov For E. coli, this compound demonstrated bactericidal activity at concentrations of 2x MIC with an initial bacterial concentration of 106 CFU/mL, but required 4x MIC for bactericidal effects at an initial concentration of 107 CFU/mL. mdpi.com Against S. aureus, this compound concentrations of 2x, 4x, and 8x MIC showed similar killing speeds in vitro. plos.org
In vivo studies, such as those using a neutropenic mouse thigh model of S. aureus infection, have further characterized this compound's efficacy. asm.org These studies indicated that the percentage of time that free-drug serum concentrations remained above the MIC (%T>fMIC) was a key pharmacokinetic-pharmacodynamic (PK-PD) index for describing this compound's efficacy against S. aureus. asm.org Values of 30.28% to 36.84% %T>fMIC were associated with bacterial stasis, while higher values (43.50% to 54.01%) were linked to a 1-log10 CFU reduction from baseline. asm.org
Studies integrating PK-PD data for this compound against S. aureus causing mastitis in cattle suggested that the percentage of duration that drug concentration exceeded the MIC (%T>MIC) and the ratio of the area under the time-concentration curve over the MIC (AUC/MIC) are important indices for evaluating antibacterial activity. plos.org For a 1.8 logCFU/gland reduction of bacterial counts in vivo against S. aureus strains with a this compound MIC of 0.5 µg/mL, the PK-PD parameters of %T>MIC and AUC0-24/MIC were 35.98% and 137.43 h, respectively. plos.org
Research on Streptococcus equi in foals indicated that ex vivo AUC24h/MIC values of 113.11 h and 143.14 h were associated with bacteriostatic and bactericidal activity, respectively. nih.gov The %T>MIC for bactericidal activity was found to be 153.34%. nih.gov
For Haemophilus parasuis, PK-PD integration studies suggested that an AUC24 h/MIC target endpoint of 41 h in serum was associated with a bactericidal effect. nih.gov The probability of target attainment (PTA) analysis indicated that the pharmacodynamic cutoff (COPD) for this compound against H. parasuis was 0.125 µg/mL, based on achieving a PTA of over 90%. nih.gov
This compound has also shown efficacy in clinical settings for treating respiratory diseases in calves and pigs, as well as mastitis in cattle, caused by susceptible bacteria. cabidigitallibrary.orgwikipedia.orgdefra.gov.ukchvm.net Studies on nasal discharge samples from calves with respiratory disorders identified this compound as the most efficient antibiotic among those tested based on inhibition zone diameters. cabidigitallibrary.orgusamvcluj.ro
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacterial Isolates of Animal Origin
Activity Against Other Relevant Animal Pathogens (e.g., Actinobacillus equuli)
In vitro studies have shown that this compound possesses high activity against Actinobacillus equuli. researchgate.netnih.gov The minimum inhibitory concentration (MIC) values indicate potent activity against this pathogen. For instance, studies evaluating bacterial isolates from diseased horses, including cases of foal septicemia and respiratory infections, reported MIC90 values for Actinobacillus equuli as low as 0.016 µg/mL. researchgate.netnih.gov this compound's activity against Actinobacillus equuli contributes to its use in treating infections in horses. hpra.ie
In Vivo Efficacy Assessments in Experimental Animal Infection Models
The in vivo efficacy of this compound has been investigated using various experimental animal infection models to simulate naturally occurring diseases in livestock.
Therapeutic Efficacy in Animal Models of Mastitis (e.g., Murine Mastitis, Bovine Mastitis)
This compound has been evaluated for its therapeutic efficacy in animal models of mastitis, a significant concern in dairy animals. Studies utilizing murine mastitis models have demonstrated the effectiveness of intramammary administration of this compound against pathogens like Staphylococcus aureus and Escherichia coli. nih.govnih.govcore.ac.ukfrontiersin.org
In a murine mastitis model induced by Staphylococcus aureus, intramammary administration of this compound resulted in a reduction of bacterial colony counts. nih.govnih.govcore.ac.uk The percentage of time that drug concentration exceeded the minimal inhibitory concentration (%T>MIC) and the ratio of the area under the time-concentration curve over 24 hours to the MIC (AUC0-24/MIC) were identified as important pharmacokinetic-pharmacodynamic (PK/PD) indices correlating with antibacterial activity. nih.govcore.ac.uk For S. aureus strains with an MIC of 0.5 µg/mL, PK/PD parameters of %T>MIC of 35.98% and AUC0-24/MIC of 137.43 h were associated with a 1.8 logCFU/gland reduction in bacterial counts in vivo. nih.gov Another study in a murine S. aureus mastitis model found that while %T>MIC was often 100% due to drug distribution, AUC0-24/MIC was a suitable parameter, with a value exceeding 16571.55 h·mL/g showing considerable activity (approximately 1.5 log10CFU/gland reduction). core.ac.uk
Studies in a lactating mouse model of Escherichia coli mastitis also assessed this compound's efficacy. frontiersin.org Following intramammary infusion, this compound demonstrated therapeutic effectiveness, with bacterial counts in mammary gland and kidney tissues being monitored. frontiersin.org
Efficacy in Models of Respiratory Tract Infections in Livestock
This compound is used to treat respiratory tract infections in livestock, and its efficacy has been supported by studies in relevant animal models and field conditions. mdpi.complos.orgresearchgate.netresearchgate.netbionity.com
In Holstein steers affected with acute respiratory diseases, this compound treatment resulted in a high clinical efficacy (98.1%), comparable to that of ceftiofur (B124693), another cephalosporin (B10832234). researchgate.net Pathogens isolated from these cases included Pasteurella multocida and Mannheimia haemolytica. researchgate.net
Physiologically based pharmacokinetic (PBPK) models have been used to optimize dosage regimens for this compound against respiratory tract infections in pigs caused by pathogens such as Actinobacillus pleuropneumoniae, Haemophilus parasuis, Pasteurella multocida, and Streptococcus suis. plos.orgresearchgate.netnih.gov These models integrate pharmacokinetic data with pharmacodynamic targets, such as the time the unbound concentration exceeds the MIC (%T > MIC), to predict efficacy. plos.orgresearchgate.netnih.gov
Studies focusing on Actinobacillus pleuropneumoniae in piglets using an ex vivo PK/PD integration model found that this compound exhibited time-dependent antibacterial activity. frontiersin.org AUC24h/MIC values were determined for bacteriostatic, bactericidal, and bacterial eradication effects in serum and tissue cage fluid, providing a basis for dosage optimization. frontiersin.org
Evaluation in Models of Septicemia and Other Systemic Infections in Young Animals
This compound is indicated for the treatment of septicemia and other severe bacterial infections in young animals, including foals and calves. mdpi.comhpra.iebionity.comresearchgate.netmsd-animal-health.co.inresearchgate.net
In foals, this compound is used to treat septicemia caused by Escherichia coli and respiratory infections caused by Streptococcus equi subsp. zooepidemicus. mdpi.com A field study evaluating a new this compound formulation for naturally occurring severe bacterial infections and septicemia in foals reported a high treatment success rate (87.2%). researchgate.net Common isolates in these cases included Escherichia coli, Clostridium perfringens, and Staphylococcus spp., all of which were susceptible to this compound. researchgate.net Ex vivo studies in foals have also investigated the PK/PD integration of this compound against Escherichia coli, showing rapid bactericidal activity in serum samples. mdpi.comnih.gov
Studies in cattle calves have investigated the efficacy of this compound against Staphylococcus aureus systemic infections using PK/PD modeling. nih.gov Based on observed AUC24h/MIC values and in vitro/ex vivo PD parameters, dosage regimens were simulated to achieve bacteriostatic, bactericidal, and bacterial eradication responses. nih.gov A dosage regimen was expected to reach bactericidal activity against S. aureus in cases of septicemia. nih.gov
A comparative field efficacy study in neonatal calves with clinical signs of septicemia, where E. coli was a probable causative agent, compared this compound and gentamicin (B1671437) treatments. researchgate.net The majority of isolated bacterial strains were susceptible to both antibiotics, and the recovery rates for the this compound group were comparable to those of the gentamicin group. researchgate.net
Analytical Methodologies for Cefquinome Quantification in Biological Matrices and Environmental Samples
Chromatographic Techniques for Cefquinome (B211414) Determination
Chromatographic methods, particularly those coupled with highly sensitive detectors, are widely employed for the quantification of this compound in biological and environmental samples due to their ability to separate the analyte from matrix interferences. e-journals.in
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (e.g., UV-Visible, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this compound analysis. e-journals.inresearcherslinks.comnih.govnih.gov HPLC coupled with UV-Visible detection is a common and relatively economical approach. researcherslinks.comnih.gov Several studies have utilized HPLC-UV for the determination of this compound concentrations in biological matrices such as plasma and milk. researcherslinks.comnih.govnih.govnih.gov
For instance, an HPLC-UV method was developed and validated for the quantification of this compound in sheep plasma. nih.govnih.gov This method employed a Phenomenex Gemini C18 column with a mobile phase consisting of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water, detected at 268 nm. nih.govnih.gov Sample preparation involved a simple protein precipitation step using methanol. nih.gov The method demonstrated linearity over a range of 0.02 to 12 µg/mL, with good intra- and inter-day precision and accuracy. nih.gov
Another HPLC-UV method for this compound determination in cattle plasma utilized an analytical ZORBAX SB-C18 column and UV detection at 268 nm. researcherslinks.com The mobile phase was isocratic, composed of 0.1% formic acid and acetonitrile. researcherslinks.com This method was described as effective, sensitive, fast, and economical, showing good linearity from 0.01 to 10 µg/mL. researcherslinks.com
HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and selectivity for this compound analysis in complex matrices. e-journals.incabidigitallibrary.org These methods are particularly valuable for residue monitoring and pharmacokinetic studies where low detection limits are required. cabidigitallibrary.orgnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides faster separation times and increased sensitivity compared to conventional HPLC-MS/MS. ugent.beresearchgate.net This technique has been applied for the quantification of this compound in various biological and environmental samples. ugent.beresearchgate.netfrontiersin.org
A UPLC-MS/MS method was developed and validated for the determination of this compound in porcine feces. ugent.beresearchgate.netnih.gov This method utilized a C18 column and a mobile phase containing formic acid and ammonium (B1175870) formate (B1220265) in water and acetonitrile. nih.gov The method showed linearity from 5 ng/g to 1000 ng/g for this compound in feces, with acceptable precision and accuracy. ugent.beresearchgate.netnih.gov
UPLC coupled with quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap MS) has also been used for the determination of this compound in environmental water samples, allowing for both quantification and identification of degradation products. frontiersin.orgfrontiersin.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique known for its high sensitivity and selectivity, making it suitable for the quantification of this compound residues in biological tissues and fluids at very low concentrations. cabidigitallibrary.orgresearchgate.netuni.luacs.orgnih.gov
LC-MS/MS methods have been developed for the quantification of this compound in bovine milk and muscle and kidney samples. sigmaaldrich.comsigmaaldrich.com These methods often involve sample preparation steps such as protein precipitation and solid-phase extraction to minimize matrix effects. nih.gov A validated LC-MS/MS method for this compound in bovine colostrum and raw milk demonstrated a wide quantification range and high recovery rates. nih.gov
LC-MS/MS has also been employed for the determination of this compound in pig plasma and bronchoalveolar lavage fluid, offering high sensitivity and a wide linear range. nih.gov The method involved different sample preparation procedures for unbound and total plasma concentrations. nih.gov
LC-MS/MS is also used for the simultaneous detection of multiple antibiotic residues, including this compound, in animal and environmental samples. researchgate.net
Alternative Analytical Approaches
In addition to chromatographic techniques, other analytical methods have been utilized for the determination of this compound, offering alternatives that may be simpler or more cost-effective for certain applications. e-journals.inthescipub.com
Spectrophotometric Methods
Spectrophotometric methods, which measure the absorbance of light by the analyte, have been reported for the determination of this compound, particularly in bulk and pharmaceutical formulations. e-journals.inthescipub.comjournaljpri.com These methods often rely on the reaction of this compound with a chromogenic reagent to produce a colored product that can be measured spectrophotometrically. thescipub.com
A differential first derivative spectrophotometric method was developed for the quantitative analysis of this compound sulfate (B86663) in bulk and dosage forms. journaljpri.comindexcopernicus.com This method is based on measuring the difference in absorbance in alkaline and neutral aqueous solutions, which helps to eliminate interference from excipients and impurities. journaljpri.comindexcopernicus.com The method showed linearity over a concentration range of 4-20 µg/mL. journaljpri.comindexcopernicus.com
Colorimetric spectrophotometric methods using ammonium molybdate (B1676688) have also been developed for the determination of this compound sulfate, producing colored products with measurable absorbance at specific wavelengths. thescipub.com These methods were described as simple, sensitive, accurate, precise, and inexpensive. thescipub.com
Microbiological Assays
Microbiological assays are biological methods that determine the concentration of an antibiotic based on its inhibitory effect on the growth of a susceptible microorganism. researcherslinks.comindexcopernicus.comnih.gov These assays are relatively simple and cost-effective and can be used to measure the total antibacterial activity of a sample, including the parent drug and any active metabolites. nih.govresearch-nexus.netmakhillpublications.co
Microbiological assays using Micrococcus luteus as the test organism have been used for the determination of this compound concentrations in serum and plasma samples. nih.govresearch-nexus.netresearchgate.net The assay involves measuring the zone of inhibition produced by the sample on an agar (B569324) plate seeded with the test organism and comparing it to a standard curve. nih.govresearch-nexus.netresearchgate.net
While microbiological assays are suitable for measuring antibacterial activity, chromatographic methods like HPLC and LC-MS/MS generally offer higher sensitivity, specificity, and accuracy for quantifying the parent compound. research-nexus.netmakhillpublications.co However, microbiological assays remain valuable, particularly in laboratories where more sophisticated equipment is not available. makhillpublications.co
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5464355 nih.govwikidata.org |
Data Tables
Below are examples of data that could be presented in interactive tables based on the search results.
Table 1: Performance Characteristics of Selected HPLC-UV Methods for this compound Quantification
| Matrix | Column | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Sheep Plasma | Phenomenex Gemini C18 | Acetonitrile + 0.1% TFA in water | 268 | 0.02 - 12 | Not explicitly stated, but sensitivity highlighted | nih.govnih.gov |
| Cattle Plasma | ZORBAX SB-C18 | 0.1% Formic acid + Acetonitrile | 268 | 0.01 - 10 | Not explicitly stated, but sensitivity highlighted | researcherslinks.com |
Table 2: Performance Characteristics of Selected LC-MS/MS and UPLC-MS/MS Methods for this compound Quantification
| Matrix | Technique | Column | Mobile Phase | Detection Mode | Linearity Range | Limit of Quantification (LOQ) | Reference |
| Porcine Feces | (U)HPLC-MS/MS | C18 | Formic acid + Ammonium formate in water and Acetonitrile | SRM | 5 - 1000 ng/g | Not explicitly stated, but sensitivity highlighted | ugent.beresearchgate.netnih.gov |
| Bovine Colostrum and Raw Milk | LC-MS/MS | Not explicitly stated, but C18 common | Not explicitly stated | ESI-MS/MS (Positive) | 1 - 5000 ng/g | 0.2 ng/g | nih.gov |
| Pig Plasma and BAL Fluid | LC-ESI-MS/MS | PLRP-S | 0.005% Formic acid + Methanol | Not explicitly stated | Plasma: 5 - 2500 ng/mL (unbound & total); BAL Fluid: 4 - 1000 ng/mL | Plasma: 5.00 ng/mL; BAL Fluid: 4.00 ng/mL | nih.gov |
Table 3: Performance Characteristics of Selected Spectrophotometric Methods for this compound Quantification
| Method Type | Analyte | Matrix | Wavelength (nm) | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Differential First Derivative Spectrophotometry | This compound Sulfate | Bulk and Dosage Form | 289 (ΔD1) | 4 - 20 | 4.8 | journaljpri.comindexcopernicus.com |
| Colorimetric Spectrophotometry (Method I) | This compound Sulphate | Bulk and Dosage Form | 409 | 16 - 80 | 18.9 | thescipub.com |
| Colorimetric Spectrophotometry (Method II) | This compound Sulphate | Bulk and Dosage Form | 673 | 40 - 80 | 14.2 | thescipub.com |
Table 4: Performance Characteristics of Selected Microbiological Assays for this compound Quantification
| Matrix | Test Organism | Linearity Range (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| Serum | Micrococcus luteus (ATCC 9341) | 0.098 - 25 | 0.098 | nih.gov |
| Swine Plasma | Providencia alcalifaciens | 0.075 - 5.0 | 0.003 (3 ng using 40 µL plasma) | makhillpublications.co |
Ion-Selective Electrodes for this compound Detection
Ion-selective electrodes (ISEs) offer a promising approach for the selective detection and quantification of this compound sulfate (CFQ). Research has focused on developing novel electrodes utilizing polymeric matrices, such as polyvinyl chloride with dibutyl sebacate (B1225510) as a plasticizer. Two types of sensors have been explored: one employing sodium tetraphenylborate (B1193919) as a cation exchanger and another incorporating 2-hydroxy propyl β-cyclodextrin as an ionophore. The latter demonstrated enhanced selectivity, sensitivity, and linearity compared to the former. These developed sensors have shown effectiveness in quantifying CFQ in various matrices, including bulk powder, pharmaceutical formulations, and biological samples like spiked plasma and milk. africaresearchconnects.com The cyclodextrin-based sensor, in particular, proved suitable for accurate determination in biological fluids. africaresearchconnects.comnih.gov These sensors are reported to be fast, accurate, sensitive, and precise, offering advantages over traditional reversed-phase chromatographic methods. africaresearchconnects.comnih.gov
Another approach involves the design of biomimetic sensors using conductive imprinted polymers on multi-walled carbon nanotubes modified graphite (B72142) screen-printed electrodes (MWCNTs-G-SPEs) for the direct electrochemical detection of beta-lactam antibiotics, including this compound, in milk. researchgate.net This strategy relies on the characteristic electrochemical fingerprint of this compound. A conductive electropolymerized molecularly imprinted polymer (MIP) combined with MWCNTs has been identified as an optimal electrode modifier to enhance selectivity and sensitivity for CFQ detection. researchgate.net The design of the CFQ-MIP involved the selection of 4-aminobenzoic acid (4-ABA) as the monomer. researchgate.net Under optimal conditions, the lowest detectable concentration of CFQ using square wave voltammetry (SWV) at this modified sensor was reported as 50 nM in a phosphate (B84403) buffer at pH 2. researchgate.net
Immunoassays (e.g., ELISA, Solid-Phase Fluorescence Immunoassay)
Immunoassays, such as enzyme-linked immunosorbent assays (ELISA) and solid-phase fluorescence immunoassays (SPFIA), are widely used screening methods for detecting veterinary antimicrobial residues in animal-derived food products. ugent.besemanticscholar.org These techniques are valuable for high-throughput analysis of large numbers of samples. ugent.beacs.org Competitive ELISA is frequently applied for the quantitative determination of antibiotic residues in matrices like meat and milk. semanticscholar.org
Solid-phase fluorescence immunoassay (SPFIA) has been developed for antibiotic residue detection in kidney tissue. e-journals.in A combination of SPFIA tests can enable the detection of specific groups of antibiotics, including ceftiofur (B124693) and this compound, in milk or kidney tissue in a single run. ugent.be This highlights the utility of immunoassays for screening for this compound residues in relevant biological matrices.
Method Validation and Performance Characteristics
Method validation is a critical step in ensuring the reliability and accuracy of analytical methods used for this compound quantification. This process typically involves evaluating several key performance characteristics.
Evaluation of Linearity, Accuracy, Precision, Recovery, and Detection/Quantification Limits
Numerous analytical methods for this compound, including HPLC and LC-MS/MS, have undergone rigorous validation to assess their performance characteristics. Linearity establishes the range over which the method provides a proportional response to the analyte concentration. For a new HPLC method for this compound determination in plasma, linearity was observed in the range of 0.01-5 µg/mL. researcherslinks.com Another HPLC method for sheep plasma showed a linearity range of 0.02 to 12 µg/ml. nih.gov An HPLC/DMD method for piglets blood plasma demonstrated linearity in the range of 0.1 – 4.0 µg/ml with a correlation coefficient of 0.9998. scivp-journal.com.ua An RP-HPLC method for this compound sulfate in IV/IM dosage form was linear from 20 to 160 µg/mL with a linear regression coefficient of 0.9991. irjpms.com For LC-MS/MS methods in porcine feces, linearity was observed up to 1000 ng/g for this compound. mdpi.com In milk, matrix-matched calibration curves for UPLC-MS/MS showed linearity from 0.2 to 50 ng/g. frontiersin.org
Accuracy assesses the closeness of measured values to the true concentration. Precision, evaluated as repeatability (intraday) and intermediate precision (interday), measures the agreement between replicate measurements. For the HPLC method in cattle plasma, intraday and interday relative standard deviations were less than 15%. researcherslinks.com In sheep plasma, intraday and interday coefficients of variation were less than 5%, with biases ranging from -3.76% to 1.24%. nih.gov The HPLC/DMD method in piglets blood plasma reported an average coefficient of variation less than 10%. scivp-journal.com.ua The RP-HPLC method for injectable formulations showed method and system precision (%RSD) less than 2.0%. irjpms.com For the LC-MS/MS method in porcine feces, within-day and between-day precision and accuracy fell within specified ranges, with accuracy within -20% to +10%. mdpi.com In milk analysis by UPLC-MS/MS, intra-batch variation coefficients were less than 9.97% and inter-batch variation coefficients less than 5.95%. nih.gov
Recovery indicates the efficiency of the method in extracting the analyte from the sample matrix. Recovery of this compound from cattle plasma was reported as 73.4%, 78.33%, and 77% for low, medium, and high concentrations. researcherslinks.com For sheep plasma, mean recovery ranged between 92.0 and 93.9%. nih.gov The HPLC/DMD method in piglets blood plasma showed a mean recovery of 102.3% from fortified samples. scivp-journal.com.ua The RP-HPLC method for injectable formulations reported mean recoveries of 100.29%. irjpms.com Recovery rates in milk using UPLC-MS/MS were between 97.42–99.94%. nih.gov
Detection limits (LOD) and quantification limits (LOQ) represent the lowest concentrations that can be reliably detected and quantified, respectively. For the HPLC method in cattle plasma, LOD was 0.01 µg/mL and LOQ was 0.04 µg/mL, determined based on signal-to-noise ratios. researcherslinks.com In sheep plasma, the LOD was 0.01 µg/ml and LOQ was 0.02 µg/ml. nih.gov The HPLC/DMD method for piglets blood plasma had an LOD of 0.05 µg/ml and an LOQ of 0.10 µg/ml. scivp-journal.com.ua The RP-HPLC method for injectable formulations showed an LOD of 0.44 µg/mL and an LOQ of 1.34 µg/mL. irjpms.com For the LC-MS/MS method in porcine feces, LOD and LOQ values were also determined. mdpi.com In milk analyzed by UPLC-MS/MS, the LOD was 0.1 ng/g and the LOQ was 0.2 ng/g based on signal-to-noise ratios. frontiersin.org
Here is a summary of validation data from various studies:
| Matrix | Method | Linearity Range | LOD (µg/mL or ng/g) | LOQ (µg/mL or ng/g) | Mean Recovery (%) | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Cattle Plasma | HPLC | 0.01-5 µg/mL | 0.01 | 0.04 | >73 researcherslinks.com | <10 researcherslinks.com | <15 researcherslinks.com |
| Sheep Plasma | HPLC | 0.02-12 µg/mL | 0.01 | 0.02 | 92.0-93.9 nih.gov | <4 nih.gov | <5 nih.gov |
| Piglets Plasma | HPLC/DMD | 0.1-4.0 µg/mL | 0.05 | 0.10 | 102.3 scivp-journal.com.ua | <10 scivp-journal.com.ua | <10 scivp-journal.com.ua |
| Injectable Form | RP-HPLC | 20-160 µg/mL | 0.44 | 1.34 | 100.29 irjpms.com | <2.0 irjpms.com | <2.0 irjpms.com |
| Porcine Feces | LC-MS/MS | Up to 1000 ng/g | Reported mdpi.com | Reported mdpi.com | Not assessed mdpi.com | Within range mdpi.com | Within range mdpi.com |
| Cow Milk | UPLC-MS/MS | 0.2-50 ng/g | 0.1 | 0.2 | 97.42-99.94 nih.gov | <9.97 nih.gov | <5.95 nih.gov |
Matrix Effects in Complex Biological Samples (e.g., Milk, Plasma)
Matrix effects, caused by components in the biological sample matrix that can interfere with analyte detection, are a significant consideration in the analysis of complex samples like milk and plasma. These effects can lead to signal suppression or enhancement, impacting the accuracy of quantification.
In the analysis of this compound in milk using UPLC-MS/MS, matrix effects were observed. frontiersin.orgnih.gov Signal augmentation was noted at certain spiked concentrations (e.g., 0.2 ng/g and 40 ng/g), while signal decrement occurred at others (e.g., 10 ng/g and 20 ng/g). frontiersin.orgnih.gov The matrix effect at 0.2 ng/g was considered medium (37.88%), while at other tested concentrations, the absolute values were less than 20%, categorized as weak matrix effects. frontiersin.orgnih.gov To compensate for these matrix effects, quantification is typically performed using matrix calibration curves. frontiersin.orgnih.gov
For the LC-MS/MS method developed for porcine feces, matrix effects on the MS/MS system were assumed to be compensated by the use of a matrix-matched calibration curve and the derivatization method which derivatizes both the analyte and its isotopically labeled internal standard. mdpi.com
Capillary electrophoresis (CE) methods for this compound determination in biological media, including plasma and milk, also need to consider matrix effects. brieflands.com For plasma analysis by SDS-MEKC, protein precipitation using acetonitrile was found necessary to achieve good separation and quantitative analysis. brieflands.com
Stability and Degradation Kinetics Studies for Analytical Applications
Understanding the stability and degradation kinetics of this compound is crucial for developing reliable analytical methods and ensuring the integrity of samples during storage and analysis.
In Vitro Stability Assessments of this compound Sulfate
In vitro stability assessments of this compound sulfate have been conducted under various conditions to understand its degradation behavior. This compound sulfate has been found to be stable for more than 3 months at -70°C and more than 24 hours at 4°C in cattle plasma. researcherslinks.com Stability in incurred samples stored at -70°C for three months and at 4°C for 24 hours has also been reported. researcherslinks.com In sheep plasma, this compound samples were stable under various storage conditions, including freeze-thaw cycles, post-preparative storage, and short-term and long-term storage. nih.gov
The degradation of this compound sulfate is influenced by factors such as pH and temperature. researchgate.netnih.govfrontiersin.org Studies have investigated its degradation behavior in alkaline media at different temperatures using methods like first derivative spectrophotometry and HPLC. researchgate.netnih.gov The degradation in alkaline conditions (pH 9-11) showed a first-order dependence on hydroxide (B78521) ion concentration. researchgate.netnih.gov The estimated activation energy for hydrolysis at pH 10 was found to be 21.1 kcal mol-1. researchgate.netnih.gov
This compound sulfate stability has also been assessed in intravenous solutions. researchgate.netnih.gov Solutions containing this compound sulfate diluted in intravenous solutions were studied at different temperatures (-20°C, 6°C, and 22°C) and protected from light. researchgate.netnih.gov Solutions were considered stable if the drug loss was not greater than 10% relative to the initial value. researchgate.netnih.gov
In capillary electrophoresis studies, this compound sulfate showed good stability in buffer solutions at pH 6.5 and 7.4 for up to 48 hours. brieflands.com At pH 6.5, approximately 20% degradation was observed after 72 hours. brieflands.com The best stability for this compound sulfate in aqueous solution was found at pH 7.4. brieflands.com
Forced degradation studies, involving stress conditions like hydrolysis (acidic and basic), oxidation, photolysis, and thermal degradation, are used to assess the stability-indicating capability of analytical methods. irjpms.comresearchgate.net Significant degradation of this compound has been observed under basic, oxidizing stress, and UV light. researchgate.net The kinetics of acidic and oxidative degradation processes at different temperatures have also been investigated, allowing for the calculation of rate constants, half-lives, and activation energies. researchgate.net
The degradation kinetics of this compound in water have been studied, and the process often conforms to a first-order kinetic model. frontiersin.org Temperature, illumination, and pH significantly affect the degradation rate of this compound in water. frontiersin.org Higher temperatures lead to faster degradation and shorter half-lives. frontiersin.org
Interactive Table: In Vitro Stability of this compound
| Matrix | Temperature (°C) | Time Point | Stability Observation | Source |
| Cattle Plasma | -70 | >3 months | Stable | researcherslinks.com |
| Cattle Plasma | 4 | >24 hours | Stable | researcherslinks.com |
| Incurred Samples | -70 | 3 months | Stable | researcherslinks.com |
| Incurred Samples | 4 | 24 hours | Stable | researcherslinks.com |
| Sheep Plasma | Various | Various | Stable (freeze-thaw, post-prep, short/long-term) | nih.gov |
| Buffer Solution | 6.5 & 7.4 | 48 hours | Good Stability | brieflands.com |
| Buffer Solution | 6.5 | 72 hours | ~20% degradation | brieflands.com |
| Aqueous Solution | 7.4 | - | Best Stability | brieflands.com |
| Intravenous Sol | -20, 6, 22 | Up to 30 days | Stable if loss ≤ 10% | researchgate.netnih.gov |
| Water | 25, 35, 45 | - | Degradation rate increases with temperature; First-order kinetics | frontiersin.org |
Kinetic Monitoring of Degradation Processes (e.g., Alkaline Hydrolysis)
The degradation of this compound in alkaline media has been investigated using various analytical techniques, including spectrophotometry and High-Performance Liquid Chromatography (HPLC). indexcopernicus.comnih.gov These studies consistently show that the degradation of this compound is dependent on both pH and temperature. scispace.comnih.gov
Research indicates that this compound is less stable in alkaline environments compared to acidic or neutral conditions. ijper.orgfrontiersin.orgdntb.gov.ua The rate of degradation significantly increases with increasing pH. scispace.comfrontiersin.org For instance, studies have shown a substantial increase in degradation percentage at pH 9.0 compared to more neutral pH ranges (2.0-7.6) over extended periods. ijper.org After 60 hours, approximately 83.84% of this compound sulfate was degraded at pH 9.0, whereas only 6.55-14.24% degradation was observed within the pH range of 2.0-7.6. ijper.org This trend continued, with around 95% degradation at pH 9.0 after 120 hours, compared to 14.3-21.3% in the 2.0-7.6 pH range. ijper.org
Temperature also plays a significant role in the alkaline hydrolysis of this compound. Higher temperatures accelerate the degradation rate. frontiersin.orgdntb.gov.uafrontiersin.org This effect is consistent with typical Arrhenius behavior, where the rate constant of degradation increases with temperature. ijper.org
Kinetic studies have often fitted the degradation of this compound in water to a first-order kinetic model. frontiersin.orgfrontiersin.org The rate constant (K) and half-life (T₁/₂) are key parameters used to describe the degradation kinetics. frontiersin.orgfrontiersin.org The half-life of this compound in water has been reported to range from 0.96 to 13.75 days, influenced by factors like temperature and pH. dntb.gov.uafrontiersin.orgresearchgate.net As pH increases, the elimination half-life of this compound in water decreases. frontiersin.org
The mechanism of alkaline degradation of cephalosporins, including this compound, is generally understood to involve the hydroxide ion acting as a nucleophile, leading to the hydrolysis of the β-lactam ring. scispace.comindexcopernicus.comresearchgate.net This intramolecular hydrolysis results in the formation of degradation products. scispace.comresearchgate.net Studies using techniques like UPLC-Q-Orbitrap MS have identified degradation metabolites such as the E-isomer of this compound and the Δ³-isomer of this compound under different water conditions. frontiersin.orgdntb.gov.uafrontiersin.org
Detailed research findings on the degradation kinetics in alkaline media provide specific data on rate constants and half-lives at different pH values and temperatures. For example, one study investigating this compound sulfate degradation in alkaline medium at different temperatures found the degradation to be pH and temperature dependent. nih.gov The pH-rate profile showed a first-order dependence of the observed rate constant (Kobs) on the hydroxide ion concentration at pH values ranging between 9 and 11. nih.govresearchgate.net An Arrhenius plot at pH 10 was linear between 65°C and 100°C, and the estimated activation energy for the hydrolysis was found to be 21.1 kcal mol⁻¹. nih.govresearchgate.net Another study reported Kobs, t₁/₂, and t₉₀ values at 100°C across different pH levels, indicating a rapid increase in the magnitude of Kobs at higher pH values. researchgate.net
The following table summarizes some representative kinetic data for this compound degradation under alkaline conditions:
| pH | Temperature (°C) | Observed Rate Constant (Kobs) (h⁻¹) | Half-life (t₁/₂) (h) | t₉₀ (h) | Source |
| 11 | 100 | 0.224 | 3.09 | 0.468 | researchgate.net |
| 10 | 100 | 0.079 | 8.7 | 1.33 | researchgate.net |
| 9 | 100 | 0.032 | 21.66 | 3.3 | researchgate.net |
| 8 | 100 | 0.011 | 63 | 9.5 | researchgate.net |
| 6-7 | 100 | 0.004 | 173.25 | 26.25 | researchgate.net |
| 9 | 25 | - | 0.96 - 13.75 days* | - | dntb.gov.uafrontiersin.org |
| 7 | 25 | - | Longer than at pH 9 | - | frontiersin.orgfrontiersin.org |
| 5 | 25 | - | Longest at pH 5 | - | frontiersin.orgfrontiersin.org |
*Note: The half-life range at pH 9 and 25°C is based on environmental degradation studies in water, which may involve factors beyond simple alkaline hydrolysis. dntb.gov.uafrontiersin.org
Further research utilizing techniques like ion-selective electrodes has also been applied to monitor the alkaline degradation process of this compound in real-time, allowing for the estimation of reaction rates and half-lives. africaresearchconnects.com
Environmental and Ecological Considerations of Cefquinome Use
Environmental Fate and Degradation of Cefquinome (B211414)
The environmental fate of this compound involves its distribution, transformation, and persistence in different environmental compartments such as soil, water, and sediment.
Adsorption Behavior in Soil and Sediment Matrices
Studies have investigated the adsorption of this compound in soil. The adsorption of this compound in agricultural soil has been reported, with an average adsorption of 39.92% ± 0.57% after 24 hours. frontiersin.orgfrontiersin.orgresearchgate.net This indicates that this compound has a weak adsorption capacity in soil. frontiersin.orgfrontiersin.orgresearchgate.net The adsorption kinetic curve of this compound in soil shows two stages: a rapid adsorption stage followed by a dynamic equilibrium stage of adsorption and desorption. frontiersin.org In the second stage, the adsorption rate gradually slows down. frontiersin.org The weak adsorption capacity suggests that a significant portion of this compound can migrate from soil to the aquatic environment. frontiersin.orgfrontiersin.orgresearchgate.net The migration rate of this compound from soil to water has been estimated to be approximately 60%. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Soil-type dependent surface chemistry, including clay mineral and organic matter compositions, can influence the retention, distribution, transport, and transformation of pharmaceuticals in soil. researchgate.net
Degradation Kinetics in Aquatic Environments
The degradation of this compound in water has been studied, and its kinetics generally conform to the first-order kinetics model. frontiersin.orgfrontiersin.org The half-life (T₁/₂) of this compound degradation in water has been observed to range from 0.96 to 13.75 days. frontiersin.orgfrontiersin.orgresearchgate.net The first-order kinetic model can be described by the equation: lnC = -Kt + lnC₀, where C₀ is the initial concentration, C is the concentration at time t, and K is the rate constant of hydrolysis and total degradation. frontiersin.orgfrontiersin.org The half-life can be calculated using the formula: T₁/₂ = (ln2)/k. frontiersin.orgfrontiersin.org
Influence of Environmental Factors on Degradation (e.g., Temperature, pH, Illumination)
Environmental factors such as temperature, illumination, and pH significantly affect the degradation rate of this compound in water. frontiersin.orgfrontiersin.orgresearchgate.net Higher temperatures significantly accelerate the degradation rate. frontiersin.orgfrontiersin.orgresearchgate.netscispace.com this compound is more stable in acidic environments compared to alkaline conditions. frontiersin.orgfrontiersin.orgresearchgate.netscispace.com The degradation rate increases with increasing pH and temperature. scispace.com Studies have shown that at pH 6, the degradation ratio after 24 hours was 24% at 30°C, 52% at 50°C, and 100% at 70°C. scispace.com At pH 7, the degradation ratio after 24 hours was 36% at 30°C and 60% at 50°C, with 100% degradation occurring after 6 hours at 70°C. scispace.com At pH 8, the degradation ratio was 50% at 30°C after 24 hours, while 100% degradation occurred after 12 hours at 50°C and after one hour at 70°C. scispace.com This suggests that the degradation of this compound in aqueous solutions is dependent on hydroxide (B78521) ion concentration and temperature. scispace.com
Here is a table summarizing the effect of pH and temperature on this compound degradation:
| pH | Temperature (°C) | Degradation Ratio after 24 hours (%) | Time for 100% Degradation |
| 6 | 30 | 24 | > 24 hours |
| 6 | 50 | 52 | > 24 hours |
| 6 | 70 | 100 | 12 hours scispace.com |
| 7 | 30 | 36 | > 24 hours |
| 7 | 50 | 60 | > 24 hours |
| 7 | 70 | - | 6 hours scispace.com |
| 8 | 30 | 50 | > 24 hours |
| 8 | 50 | - | 12 hours scispace.com |
| 8 | 70 | - | 1 hour scispace.com |
Illumination also has an effect on the degradation rate of this compound. frontiersin.orgfrontiersin.orgresearchgate.net Significant degradation has been found under UV light. ptfarm.pl
Identification and Characterization of this compound Degradation Metabolites
Two major degradation metabolites of this compound have been identified as the E-isomer of this compound and the △³-isomer of this compound. frontiersin.orgfrontiersin.orgresearchgate.net These metabolites were identified using UPLC-Q-Orbitrap MS. frontiersin.orgfrontiersin.orgresearchgate.net The E-isomer of this compound has a typical fragment ion at m/z 293.041, while the △³-isomer of this compound has typical fragment ions at m/z 201.044 and m/z 152.016. frontiersin.orgfrontiersin.orgresearchgate.net The degradation metabolites have been reported to exhibit lower antibacterial activity compared to the parent compound. frontiersin.orgfrontiersin.orgresearchgate.net However, the toxicity of the E-isomer of this compound warrants attention. frontiersin.orgfrontiersin.orgresearchgate.net
Role in Environmental Antimicrobial Resistance
The presence of antibiotics like this compound in the environment contributes to the complex issue of antimicrobial resistance.
Contribution to the Reservoir of Antibiotic Resistance Genes (ARGs) and Antibiotic-Resistant Bacteria (ARB) in Soil and Water
The aquatic environment is recognized as a global reservoir for bacteria to acquire and disseminate antibiotic resistance, including antibiotic-resistant bacteria (ARB) and antibiotic-resistant genes (ARGs). frontiersin.orgfrontiersin.org Antibiotics excreted by animals can enter the environment and exert selective pressure on bacterial populations, potentially leading to the selection and emergence of antimicrobial resistance genes. mdpi.com The use of veterinary antibiotics in agriculture, and their excretion in manure applied to land, contributes to the spread of antibiotics in the environment. wur.nl This increase in antibiotic concentrations can drive the development of resistance in bacteria through the transfer of ARGs. wur.nl
While the direct impact of this compound specifically on the environmental resistome is an area of ongoing research, the general principle applies that the presence of antibiotics in soil and water can contribute to the reservoir of ARGs and ARB. frontiersin.orgfrontiersin.orgwur.nlfood.gov.ukbiorxiv.orgmdpi.comresearchgate.net Antibiotic-resistant bacteria and genes can circulate through animals and the environment. researchgate.net Soil harbors diverse bacteria with naturally occurring antibiotic resistance that can exchange genes or plasmids with human and animal pathogens in fecally contaminated soils, making such soils a potential reservoir of emerging antimicrobial resistance. researchgate.net ARGs can be transferred into the environment and pose a risk to soil ecology and public health. mdpi.com High concentrations of ARGs in manure compost, for example, are considered a risk as they can transfer to pathogens in agricultural soil. mdpi.com
Studies on other cephalosporins and veterinary antibiotics demonstrate the link between antibiotic use and the presence of ARGs and ARB in animal waste and the environment. wur.nlfood.gov.ukbiorxiv.orgmdpi.com For instance, resistance to cephalosporins has been related to the production of β-lactamases, and genes encoding these enzymes (e.g., blaTEM, blaCMY, blaSHV, and cfxA) can confer resistance to cephalosporins like ceftiofur (B124693). mdpi.com While specific data on this compound's direct selection pressure on environmental ARGs and ARB in soil and water were not extensively detailed in the provided snippets beyond the general principles, the presence of this compound in these environments is consistent with the broader understanding of how antibiotics contribute to the environmental resistome.
Potential for Dissemination of Resistance to Environmental Microbes
The presence of this compound in the environment, particularly in areas impacted by animal agriculture such as soil and aquatic systems receiving manure or wastewater, can contribute to the selection and dissemination of antibiotic resistance. frontiersin.orgfrontiersin.orgmdpi.comwur.nlnih.gov The aquatic environment, in particular, is recognized as a significant reservoir for the acquisition and dissemination of antibiotic resistance genes (ARGs) and antibiotic-resistant bacteria (ARB). frontiersin.orgfrontiersin.org
Studies indicate that exposure to this compound can lead to the development of resistant bacteria. mdpi.comnih.gov While the direct impact of environmental concentrations on resistance selection is complex, the presence of antibiotic residues can exert selective pressure on microbial populations. mdpi.comeuropa.eu This selective pressure can favor the survival and proliferation of bacteria that already possess resistance mechanisms or facilitate the transfer of resistance genes between bacteria. mdpi.comwur.nl
Research has shown that the administration of cephalosporins, including this compound, can increase the proportion of certain beta-lactamase genes, such as blaTEM and cfxA, in the feces of treated animals. nih.gov These genes can subsequently be transferred to the environment through manure. Mobile genetic elements (MGEs) play a crucial role in the mobilization and spread of ARGs among bacteria. nih.gov
The concentration of this compound in the environment is a critical factor influencing the selection of resistant bacteria. Studies using in vivo models have demonstrated that when this compound concentrations fluctuate within a specific range, often referred to as the "mutation selection window," there can be a significant increase in the fraction of resistant bacteria. nih.govmdpi.com Maintaining drug concentrations above the mutant prevention concentration (MPC) for a sufficient duration is suggested as a strategy to minimize the emergence of resistance. nih.gov
Data on the persistence and migration of this compound in the environment highlight its potential to reach environmental compartments. The average adsorption of this compound in agricultural soil has been reported to be around 39.92% ± 0.57% after 24 hours, indicating a weak adsorption capacity in soil. frontiersin.orgfrontiersin.orgresearchgate.net This suggests that a significant portion of excreted this compound can migrate from soil to water environments. frontiersin.orgfrontiersin.orgresearchgate.net The half-life of this compound degradation in water can range from approximately 0.96 to 13.75 days, influenced by factors such as temperature, illumination, and pH. frontiersin.orgfrontiersin.orgresearchgate.net
Environmental Fate of this compound
| Compartment | Adsorption in 24h (Soil) | Half-life in Water (Range) |
| Soil | ~39.92% ± 0.57% | - |
| Water | - | 0.96 to 13.75 days |
Note: Data on adsorption in soil is an average after 24 hours. Half-life in water is a reported range influenced by environmental factors. frontiersin.orgfrontiersin.orgresearchgate.net
Impact on Microbial Ecology of Agricultural and Aquatic Systems
Antibiotics entering agricultural and aquatic systems can significantly impact the structure and function of microbial communities. frontiersin.orgfrontiersin.orgresearchgate.net These compounds, even at relatively low concentrations, can alter the diversity and composition of bacterial populations. researchgate.net
In agricultural systems, the application of manure containing antibiotic residues introduces both the antibiotics and antibiotic-resistant bacteria and genes into the soil environment. wur.nlnih.gov This can lead to shifts in the indigenous microbial community structure and an increase in the abundance and diversity of ARGs in the soil. wur.nlnih.gov The source of manure (e.g., cattle, swine) and environmental factors like soil type, moisture, and temperature can influence the persistence of ARGs in soils. nih.gov
Studies have shown that the administration of this compound can have a notable impact on the gut microbiome of animals, leading to changes in the composition and the selection of resistance genes. nih.gov While these studies primarily focus on the animal gut, the excretion of altered microbial communities and ARGs into the environment can subsequently affect environmental microbial ecology.
In aquatic environments, antibiotic residues, including this compound, have been detected in surface waters. researchgate.netx-mol.com These concentrations, even in the nanogram per liter range, can influence aquatic microbial communities. researchgate.netx-mol.com Antibiotics can change the diversity, structure, and ecological functions of bacterial communities in water, stimulating the abundance of antibiotic-resistant bacteria and genes. researchgate.net This can potentially trigger shifts in the food web structure. researchgate.net
Research analyzing the impact of cephalosporins, including this compound, on the fecal microbiome of dairy cows found changes in microbial composition and an increase in specific resistance genes. nih.gov These findings underscore the potential for veterinary antibiotic use to influence microbial populations and resistance profiles that can then be introduced into the environment.
The ecological consequences of these alterations in microbial communities and the increased prevalence of resistance genes in agricultural and aquatic systems are complex and require further investigation to fully understand the long-term impacts on ecosystem health and the potential for resistance transfer to human pathogens. europa.euresearchgate.net
Reported this compound Concentrations in Aquatic Environment
| Environment | Concentration (Average ± Standard Deviation) |
| Surface Water | 104.2 ± 43.6 ng/L |
Note: This data is from a specific study and concentrations can vary widely based on location and source of contamination. researchgate.netx-mol.com
Comparative Research on Cefquinome Efficacy and Pharmacokinetics
Comparative PK/PD Studies with Other Veterinary Cephalosporins
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for determining the optimal dosing regimens of antibiotics. Comparative PK/PD studies help in understanding the relative advantages of one antibiotic over another.
In the treatment of respiratory disease in swine, a field study compared the efficacy of cefquinome (B211414) with ceftiofur (B124693), a third-generation cephalosporin (B10832234). researchgate.net The study revealed a significantly higher sustained cure rate for this compound-treated pigs (64.6%) compared to those treated with ceftiofur (50.0%). researchgate.net This suggests a potential therapeutic advantage of this compound in this clinical indication.
Another study on bovine clinical mastitis compared three different cephalosporin-containing intramammary preparations: a combination of first-generation cefalexin with kanamycin (B1662678), fourth-generation this compound, and third-generation cefoperazone. nih.gov The results showed that quarters treated with the cefalexin and kanamycin combination or this compound were significantly more likely to be pathogen-free after treatment compared to those treated with cefoperazone. nih.gov Notably, there was no significant difference in efficacy between the cefalexin with kanamycin group and the this compound group. nih.gov
While direct comparative PK/PD studies in all species are not always available, individual pharmacokinetic profiles can offer insights. For instance, separate studies have detailed the pharmacokinetics of this compound and another third-generation oral cephalosporin, cefpodoxime, in dogs. nih.govnih.govbohrium.comfrontiersin.orgresearchgate.net Such data, while not a head-to-head comparison, allows for an indirect assessment of their pharmacokinetic properties.
Table 1: Comparative Efficacy of this compound with Other Cephalosporins
| Species | Infection | Comparator | Key Finding |
|---|---|---|---|
| Swine | Respiratory Disease | Ceftiofur | This compound showed a significantly higher sustained cure rate (64.6% vs. 50.0%). researchgate.net |
| Cattle | Clinical Mastitis | Cefalexin + Kanamycin, Cefoperazone | This compound and Cefalexin + Kanamycin were significantly more effective than Cefoperazone. nih.gov |
Efficacy Comparisons with Other Antimicrobial Classes in Specific Animal Infections
The clinical utility of this compound has also been evaluated against other classes of antimicrobials in various animal infections.
A study assessing treatments for swine acute respiratory disease compared the efficacy of this compound against amoxicillin (B794) (a penicillin-class antibiotic) and marbofloxacin (B1676072) (a fluoroquinolone). fao.org The findings indicated that this compound had the highest rates of efficacy at both day 3 and day 9 of treatment and resulted in the shortest average time to recovery. fao.org
In the context of bovine endometritis, the use of this compound has been investigated. researchgate.netnih.gov While direct comparative trials are limited, its efficacy can be considered alongside studies evaluating other antibiotic classes for the same condition. For instance, research on bovine metritis has examined the efficacy of intrauterine infusions of tetracyclines. researchgate.net Ceftiofur, another cephalosporin, has also been shown to be as effective as procaine (B135) penicillin G, with or without intrauterine oxytetracycline, for treating toxic puerperal metritis. nih.govamazonaws.com
For respiratory infections in horses, particularly pneumonia in foals caused by Rhodococcus equi, macrolides such as erythromycin, azithromycin, and clarithromycin (B1669154) are commonly used, often in combination with rifampicin. madbarn.comnih.govmadbarn.com While this compound is also utilized for respiratory infections in horses, the choice of antibiotic often depends on the specific pathogen and its susceptibility profile. researchgate.net
Table 2: Efficacy of this compound Compared to Other Antimicrobial Classes
| Species | Infection | Comparators | Key Finding |
|---|---|---|---|
| Swine | Acute Respiratory Disease | Amoxicillin, Marbofloxacin | This compound demonstrated the highest efficacy rates and shortest recovery time. fao.org |
| Cattle | Puerperal Metritis | Penicillin G, Oxytetracycline (vs. Ceftiofur) | Ceftiofur was as effective as penicillin-based treatments. nih.govamazonaws.com |
| Horses | Pneumonia (in foals) | Macrolides (e.g., Erythromycin, Azithromycin) | Macrolides are a common treatment for Rhodococcus equi pneumonia. madbarn.commadbarn.com |
Evaluation of Different this compound Formulations or Administration Routes in Animal Models
The formulation and route of administration can significantly impact the pharmacokinetics and, consequently, the efficacy of an antibiotic.
The pharmacokinetics of this compound in lactating dairy cows after intramammary administration has been shown to result in slow elimination and the maintenance of an effective concentration in the milk for a prolonged period. frontiersin.org Conversely, after intramuscular administration in lactating cows, this compound was rapidly eliminated from milk and did not penetrate the blood-milk barrier to a significant extent. frontiersin.org
In dogs, the pharmacokinetics of this compound have been evaluated following intravenous (IV), intramuscular (IM), and subcutaneous (SC) injections. nih.govnih.gov After IM and SC administration, the pharmacokinetic data were best described by a one-compartment model with first-order absorption. nih.gov The bioavailability after IM injection was found to be 89.13%. nih.gov
Table 3: Pharmacokinetic Parameters of Different this compound Formulations/Routes
| Species | Formulation/Route | Cmax (μg/mL) | T1/2 (hours) | Bioavailability (%) |
|---|---|---|---|---|
| Cow (Milk) | Intramammary Infusion (8g) | 51.79 | 5.69 | - |
| Cow (Milk) | Intramammary Infusion (3g) | 59.76 | 5.25 | 88.69 (relative) |
| Dog | Intramuscular Injection | 2.53 | 1.94 | 89.13 |
| Dog | Subcutaneous Injection | 3.88 | 0.99 | - |
| Dog | Intravenous Injection | - | 1.53 | 100 |
Research Gaps and Future Perspectives in Cefquinome Scholarship
Elucidation of Novel Resistance Mechanisms and Their Molecular Underpinnings
While the general mechanisms of β-lactam resistance are well-documented, the specific molecular adaptations of veterinary pathogens to cefquinome (B211414) pressure are an area of active and needed research. A significant gap exists in the surveillance and characterization of novel resistance genes and pathways that may be emerging in clinical settings.
Current research has identified several molecular responses to this compound. In Methicillin-resistant Staphylococcus aureus (MRSA), exposure to this compound has been shown to trigger a global transcriptional response. Transcriptome analysis of resistant MRSA strains has revealed the upregulation of multiple efflux pumps, including QacA, NorB, and ABC transporters, which actively expel the antibiotic from the bacterial cell. nih.gov Furthermore, overexpression of penicillin-binding protein 1A (PBP1A) has been identified as a key resistance characteristic. nih.gov
Adaptive resistance in S. aureus is also a critical area of investigation. Studies have shown that under this compound pressure, bacteria can evolve from a state of tolerance to persistence, and finally to stable resistance. nbinno.com This evolution is underpinned by complex metabolic shifts. Differentially expressed genes in adaptively resistant S. aureus are involved in fundamental cellular processes, including:
Amino acid biosynthesis nih.gov
The citrate (B86180) cycle (TCA cycle) nih.gov
Cellular respiration and energy derivation nbinno.com
Specific genes that may be involved in this network regulation include sdhA, sdhB, pdhA, lpdA, and sucC, which are linked to the TCA cycle and metabolism. nbinno.com These findings suggest that resistance is not solely about specific resistance genes but also involves a broader reprogramming of bacterial physiology.
Future research must move beyond cataloging known resistance genes and focus on these adaptive and regulatory pathways. A key perspective is to utilize transcriptomic and proteomic approaches to identify novel regulatory networks that pathogens employ to survive this compound exposure. Understanding these intricate molecular underpinnings is crucial for developing strategies to predict and potentially block the evolution of resistance. The search for new plasmid-mediated resistance genes in a variety of veterinary pathogens, beyond the well-studied S. aureus, remains a priority to anticipate their spread.
Table 1: Upregulated Genes and Pathways in this compound-Resistant Staphylococcus aureus
| Category | Specific Gene/Pathway | Implicated Function |
| Efflux Pumps | QacA, NorB, Bcr, ABCb | Active removal of this compound from the cell |
| Target Modification | Penicillin-Binding Protein 1A (PBP1A) | Altered drug target reducing binding affinity |
| Metabolic Pathways | Amino Acid Biosynthesis | Support for cellular processes under stress |
| Citrate Cycle (TCA Cycle) | Central energy metabolism adjustments | |
| Network Regulation | sdhA, sdhB, pdhA, lpdA, sucC | Key nodes in metabolic adaptation to antibiotic stress |
Development of Advanced PK/PD Models for Complex Infection Scenarios in Animal Systems
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is essential for optimizing dosing regimens to maximize efficacy while minimizing resistance development. For this compound, the time that drug concentrations remain above the minimum inhibitory concentration (%T > MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) are considered the most relevant predictive parameters of efficacy. nih.govnih.govdntb.gov.ua
Numerous studies have established PK/PD models for this compound against specific pathogens in various animal models, such as Staphylococcus aureus in bovine mastitis, Streptococcus agalactiae in a murine mastitis model, and Escherichia coli in foals. nih.govnih.govnih.gov For instance, in a mouse model of S. aureus mastitis, a %T>MIC of 35.98% was required for a significant reduction in bacterial counts. nih.gov In an ex vivo model for bovine mastitis caused by S. aureus, the required AUC0–24/MIC values for a bactericidal effect were found to be highly dependent on the initial bacterial load. nih.gov
Despite this progress, a significant research gap lies in the development of more sophisticated models that account for the complexities of real-world infections. Current models are often based on healthy animals or simplified infection models, which may not accurately reflect the pathophysiology in clinically ill animals where factors like inflammation, tissue barriers, and altered physiological states can significantly impact drug distribution and efficacy. nih.govnih.gov
Future perspectives in this area include:
Population PK/PD modeling: These models can account for the variability between individual animals, leading to more robust and tailored dosing recommendations.
Integration of disease state: Developing models that incorporate the physiological changes associated with complex diseases like severe pneumonia or septicemia to more accurately predict this compound disposition at the site of infection.
Modeling for combination therapies: As adjuvant therapies are explored, new PK/PD models will be needed to describe the synergistic or additive effects of drug combinations.
Validation in clinical settings: There is a pressing need to validate the predictions of experimental PK/PD models with data from clinical trials in target animal populations to confirm their relevance and accuracy. nih.govfrontiersin.org
Table 2: Key PK/PD Parameters for this compound Efficacy
| Pathogen | Animal Model | Infection Type | Key PK/PD Index | Efficacy Target |
| Staphylococcus aureus | Bovine (ex vivo) | Mastitis | AUC0–24/MIC | 1,397 - 12,266 h (Bactericidal) |
| Streptococcus agalactiae | Murine | Mastitis | %T > MIC | 81% (2-log10 reduction) |
| Staphylococcus aureus | Murine | Mastitis | %T > MIC | 35.98% (1.8-log10 reduction) |
| Streptococcus uberis | In vitro dynamic model | Mastitis | %T > MBC | >99% correlation with effect |
Investigation of this compound's Interaction with Host Immune Responses in Animals
The interplay between an antibiotic and the host's immune system can be a critical determinant of therapeutic success. However, the specific immunomodulatory effects of this compound are not well understood, representing a significant knowledge gap. Research in this area is sparse, with most studies focusing purely on the antimicrobial activity of the drug.
Preliminary evidence suggests that this compound may influence host inflammatory and immune responses. For example, a study on bovine mastitis found that a combination treatment of this compound and diphenhydramine (B27) resulted in a significant attenuation of mastitis-associated increases in serum malondialdehyde (MDA), immunoglobulin E (IgE), and histamine (B1213489) concentrations, suggesting a modulation of inflammatory and allergic-type responses. Another study in buffalo calves observed that repeated administration of this compound led to a significant decrease in neutrophils and an increase in lymphocytes, pointing to a potential direct or indirect effect on leukocyte populations. nih.gov
Future research should systematically investigate the direct effects of this compound on key components of the animal immune system. Important areas for exploration include:
Cytokine profiles: Assessing the impact of this compound on the production of pro-inflammatory and anti-inflammatory cytokines during infection.
Phagocyte function: Determining whether this compound enhances or inhibits the activity of neutrophils and macrophages, which are crucial for clearing bacterial pathogens.
Lymphocyte populations: Investigating the effects on T-cell and B-cell responses, which are vital for adaptive immunity.
A deeper understanding of these interactions could lead to more strategic use of this compound, potentially in combination with immunomodulatory agents, to improve clinical outcomes, especially in immunocompromised animals or in cases of severe infection.
Exploration of Adjuvant Therapies to Enhance this compound Efficacy and Combat Resistance
The rise of antibiotic resistance necessitates the exploration of adjuvant therapies that can restore or enhance the efficacy of existing antibiotics like this compound. Adjuvants, or "resistance breakers," are compounds that, when co-administered with an antibiotic, can overcome resistance mechanisms or potentiate the antibiotic's activity.
Research into adjuvants for this compound is an emerging field with significant potential. One promising avenue is the use of natural compounds. A recent study demonstrated that proanthocyanidins, a class of polyphenols found in plants, act synergistically with this compound sulfate (B86663) against MRSA. The combination significantly lowered the MIC of this compound, effectively restoring its activity against resistant strains. nih.gov
Another approach involves combining this compound with non-antibiotic drugs that may have beneficial effects on the host response. The previously mentioned study combining this compound with the antihistamine diphenhydramine for bovine mastitis showed superior therapeutic efficacy compared to this compound alone, likely due to the modulation of inflammatory markers and improved antioxidant status.
Future research should focus on:
Screening for novel adjuvants: Systematically screening libraries of natural products, synthetic compounds, and repurposed drugs for synergistic activity with this compound against a broad range of resistant veterinary pathogens.
Investigating β-lactamase inhibitors: While this compound has good stability against many β-lactamases, its activity can be compromised by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. nih.gov The efficacy of combining this compound with newer β-lactamase inhibitors warrants investigation.
Understanding mechanisms of synergy: Elucidating the molecular mechanisms by which adjuvants potentiate this compound's effects, whether by inhibiting resistance mechanisms, increasing bacterial cell permeability, or modulating host responses.
The development of effective adjuvant therapies could extend the clinical lifespan of this compound and provide crucial new options for treating multidrug-resistant infections in animals.
Refined Methodologies for Environmental Monitoring and Risk Assessment of this compound
The administration of this compound to livestock leads to its excretion and subsequent entry into the environment, primarily through manure and urine. frontiersin.org The presence of this compound residues in soil and water raises concerns about environmental contamination and the selection pressure it may exert on environmental bacteria. Therefore, robust and sensitive monitoring methods are essential for accurate risk assessment.
Current analytical methods for detecting this compound in environmental matrices like soil, water, and feces predominantly rely on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-Q-Orbitrap MS). wikipedia.orgresearchgate.net These techniques offer high sensitivity and specificity. However, challenges remain, particularly in sample preparation and extraction from complex matrices like feces, where rapid degradation of the analyte can occur. nbinno.com
A key research gap is the need for standardized and validated protocols for environmental sampling and analysis that can be widely adopted. This would improve the comparability of data across different studies and regions.
Future perspectives in this area include:
Development of rapid field-based tests: Creating cost-effective and user-friendly screening tools for on-site monitoring of this compound residues in manure, soil, and water.
Metabolite and degradant analysis: Focusing not only on the parent compound but also on its degradation products, as these may also possess antimicrobial activity or have unknown toxicological effects. Studies have identified the E-isomer and Δ³-isomer of this compound as major degradation metabolites. frontiersin.org
Improved risk assessment frameworks: Integrating environmental concentration data with toxicological and microbiological data to create more comprehensive and realistic ecological risk assessments. This includes understanding the factors that influence this compound's fate, such as soil type, pH, temperature, and light exposure, all of which have been shown to affect its degradation. frontiersin.org
Long-Term Ecological Impact Assessments of this compound Residues and Resistance Selection
The most significant and least understood research area concerning this compound is its long-term ecological impact. While short-term fate and transport studies exist, there is a profound lack of long-term assessments of how chronic, low-level exposure to this compound residues affects microbial community structures, ecosystem functions, and the environmental resistome.
The primary concern is that environmental concentrations of this compound, even if low, could be sufficient to select for antibiotic-resistant bacteria and promote the transfer of antibiotic resistance genes (ARGs). nih.gov Most of the this compound administered to an animal is excreted in its parent form, entering the environment where it can exert selective pressure. frontiersin.org One study found a significant association between the presence of this compound residues in waste milk from dairy farms and the occurrence of bacteria carrying CTX-M β-lactamase genes, which confer resistance to cephalosporins. nih.gov Another study in pigs showed that this compound treatment had a more significant impact on the gut microbiome and resistome than the third-generation cephalosporin (B10832234) ceftiofur (B124693), causing a decline in species richness and an increase in certain ARGs. nih.gov
A major research gap is the absence of longitudinal studies that monitor the effects of this compound use on agricultural lands over multiple years. Future research must prioritize:
Mesocosm and field-scale studies: Conducting controlled, long-term experiments to assess the impact of environmentally relevant concentrations of this compound on soil and aquatic microbial communities.
Metagenomic analyses: Using next-generation sequencing to track changes in the diversity and abundance of ARGs in environments exposed to this compound residues from agricultural runoff.
Impact on ecosystem services: Investigating how changes in microbial communities due to this compound exposure might affect crucial ecosystem processes like nutrient cycling, organic matter decomposition, and soil health.
Addressing these critical knowledge gaps is essential for developing sustainable veterinary practices that protect both animal health and the broader ecological integrity of our environment.
Q & A
Q. How can HPLC methods be optimized to detect this compound degradation products in stability studies?
- Optimization steps :
Column selection : Use C18 columns with pore size > 100 Å for better resolution.
Gradient elution : Adjust acetonitrile/water ratios to separate parent compounds from hydrolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
